molecular formula C19H15N B13552550 7-methyl-3-(naphthalen-2-yl)-1H-indole

7-methyl-3-(naphthalen-2-yl)-1H-indole

Cat. No.: B13552550
M. Wt: 257.3 g/mol
InChI Key: ZNXXEUQNAIHWFW-UHFFFAOYSA-N
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Description

7-methyl-3-(naphthalen-2-yl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methyl group at the 7th position and a naphthyl group at the 3rd position on the indole ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(naphthalen-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 2-naphthylamine and 7-methyl-1-indanone. The reaction typically requires a strong acid like hydrochloric acid and is conducted at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Solvent-free conditions or green chemistry approaches may also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(naphthalen-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the indole ring.

    Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Hydrogenated indole derivatives.

    Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

7-methyl-3-(naphthalen-2-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-methyl-3-(naphthalen-2-yl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of the indole family, known for its wide range of biological activities.

    2-methylindole: Similar in structure but with a methyl group at the 2nd position.

    3-(naphthalen-1-yl)-1H-indole: Similar but with the naphthyl group at the 1st position.

Uniqueness

7-methyl-3-(naphthalen-2-yl)-1H-indole is unique due to the specific positioning of the methyl and naphthyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that are not observed in other indole derivatives, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H15N

Molecular Weight

257.3 g/mol

IUPAC Name

7-methyl-3-naphthalen-2-yl-1H-indole

InChI

InChI=1S/C19H15N/c1-13-5-4-8-17-18(12-20-19(13)17)16-10-9-14-6-2-3-7-15(14)11-16/h2-12,20H,1H3

InChI Key

ZNXXEUQNAIHWFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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